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molecular formula C8H10INO2 B8660179 Ethanol, 2-[(2-iodo-6-methyl-3-pyridinyl)oxy]- CAS No. 443955-66-6

Ethanol, 2-[(2-iodo-6-methyl-3-pyridinyl)oxy]-

Cat. No. B8660179
M. Wt: 279.07 g/mol
InChI Key: DBIAVKUZUAPQBN-UHFFFAOYSA-N
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Patent
US07141564B2

Procedure details

2-Iodo-6-methyl-pyridin-3-ol (6.49 g, 27.6 mmol) was dissolved in an aqueous solution of sodium hydroxide (1M, 30 mL). 2-bromoethanol (3.91 mL, 55.2 mmol) was added dropwise and then the solution was heated to 100° C. for 3 hours. The resulting mixture was extracted with chloroform (2×200 mL) and the combined organic phases then back extracted with aqueous sodium hydroxide solution (1M, 50 mL). The organic phase was dried over magnesium sulfate and the volatiles removed in vacuo to afford the desired product (5.26 g) which was used without further purification.
Quantity
6.49 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
3.91 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[I:1][C:2]1[C:7]([OH:8])=[CH:6][CH:5]=[C:4]([CH3:9])[N:3]=1.Br[CH2:11][CH2:12][OH:13]>[OH-].[Na+]>[I:1][C:2]1[C:7]([O:8][CH2:11][CH2:12][OH:13])=[CH:6][CH:5]=[C:4]([CH3:9])[N:3]=1 |f:2.3|

Inputs

Step One
Name
Quantity
6.49 g
Type
reactant
Smiles
IC1=NC(=CC=C1O)C
Name
Quantity
30 mL
Type
solvent
Smiles
[OH-].[Na+]
Step Two
Name
Quantity
3.91 mL
Type
reactant
Smiles
BrCCO

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
The resulting mixture was extracted with chloroform (2×200 mL)
EXTRACTION
Type
EXTRACTION
Details
the combined organic phases then back extracted with aqueous sodium hydroxide solution (1M, 50 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic phase was dried over magnesium sulfate
CUSTOM
Type
CUSTOM
Details
the volatiles removed in vacuo

Outcomes

Product
Name
Type
product
Smiles
IC1=NC(=CC=C1OCCO)C
Measurements
Type Value Analysis
AMOUNT: MASS 5.26 g
YIELD: CALCULATEDPERCENTYIELD 68.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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